4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid norbornane-like scaffold with a carboxylic acid group at position 1 and an aminomethyl (-CH2NH2·HCl) substituent at position 4. This primary amine hydrochloride is utilized in drug discovery as a building block due to its conformational rigidity, which enhances binding specificity in target interactions .
Properties
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-6-8-1-3-9(5-8,4-2-8)7(11)12;/h1-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAZVSMWOXAGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS No. 24238-86-6) is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a bicyclo[2.2.1]heptane structure, which contributes to its unique properties and applications in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets.
- Enzyme Inhibition : Research indicates that compounds with similar bicyclic structures can act as inhibitors for various enzymes, including those involved in metabolic pathways and signaling processes . The presence of the amino group enhances binding affinity to enzyme active sites.
- Antitumor Activity : Analogous compounds have demonstrated antitumor properties, suggesting that this compound may also exhibit similar effects through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells .
- Antibiotic Potential : The compound has been explored as a precursor for synthesizing antibiotics, indicating its relevance in combating bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Synthesis of Bioactive Compounds : The compound has been utilized as a building block for synthesizing bioactive molecules, including enzyme inhibitors and therapeutic agents .
- Peptide Mimics : Its incorporation into peptide sequences has shown promise in enhancing the stability and bioactivity of peptides, making it a valuable candidate for drug design .
Table of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a candidate for further pharmacological studies. Its structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties, which are crucial for drug development.
Potential Pharmacological Applications:
- Neurological Disorders : The compound's structure may allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
- Pain Management : Its binding affinity to certain receptors could position it as a potential analgesic agent.
- Anticancer Properties : Preliminary studies indicate that structural analogs may exhibit cytotoxic effects against specific cancer cell lines.
Synthesis and Modification
The synthesis of 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions, which can be tailored to achieve desired purity levels and yield:
- Step 1 : Formation of the bicyclic framework.
- Step 2 : Introduction of the aminomethyl group.
- Step 3 : Carboxylation to produce the final product.
These reactions are facilitated by the presence of the carboxylic acid group, which can act as both a nucleophile and an electrophile depending on the reaction conditions .
Comparative Analysis with Structural Analogues
The uniqueness of this compound lies in its specific bicyclic structure combined with functional groups that confer distinct biological activities not observed in its analogs.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid | Structure | Contains a methoxycarbonyl group; used in organic synthesis |
| 4-(Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | Structure | Similar functional groups; studied for its biological activities |
| 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | Structure | Features a different bicyclic framework; potential medicinal uses |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Study on Binding Affinity : Research has shown that this compound binds effectively to various receptors, suggesting its potential use in developing drugs targeting these sites .
- In Vivo Studies : Animal models have demonstrated promising results in pain relief and reduction of inflammation when treated with derivatives of this compound .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and related bicycloheptane derivatives, focusing on substituents, molecular properties, and commercial availability:
Key Observations
Substituent Effects: Aminomethyl vs. Amino: The target compound’s aminomethyl group introduces greater steric bulk compared to the direct amino substituent in 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. This may enhance solubility due to the protonated amine but reduce membrane permeability . Protective Groups: Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (Cbz-protected) is more lipophilic, making it suitable for synthetic intermediates, whereas the hydrochloride salts are water-soluble .
Bicyclo[2.2.2]octane Analogs: Compounds like 2-azabicyclo[2.2.2]octane exhibit larger ring systems, which may influence binding kinetics in biological targets .
Commercial Availability: The discontinuation of the target compound contrasts with the commercial availability of its 4-amino analog (Item 14 in ), suggesting higher demand for the latter in medicinal chemistry workflows .
Q & A
Basic: What are the established synthetic methodologies for 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride?
The compound is synthesized via organocatalytic [4+2] cycloaddition reactions using bicyclic dienes and dienophiles. Key steps include:
- Cycloaddition : Enantioselective formation of the bicyclo[2.2.1]heptane core using chiral organocatalysts (e.g., thiourea derivatives) .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring protective groups (e.g., Boc) to prevent side reactions .
- Hydrolysis and Salt Formation : Acidic hydrolysis of ester intermediates to the carboxylic acid, followed by treatment with HCl to yield the hydrochloride salt .
Advanced: How can researchers address challenges in achieving enantiomeric excess (ee) during synthesis?
Enantioselectivity is critical for pharmacological activity. Strategies include:
- Chiral Catalysts : Use of asymmetric organocatalysts (e.g., cinchona alkaloids) in the cycloaddition step to achieve >90% ee .
- Chiral Resolution : Post-synthetic separation via chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers .
- Crystallographic Validation : Single-crystal X-ray diffraction to confirm absolute stereochemistry .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : 1H/13C NMR for bicyclic framework and functional groups; IR spectroscopy for carboxylic acid and amine .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 218.12) .
Advanced: How can reaction yields be optimized during aminomethylation?
Low yields often arise from steric hindrance or side reactions. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted salt formation during aminomethylation .
Basic: What are the key applications of this compound in drug discovery?
- Rigid Scaffold : The bicyclic structure mimics peptide backbones, enabling design of protease inhibitors or GPCR-targeted therapeutics .
- CNS Drug Development : Enhanced blood-brain barrier penetration due to lipophilic bicyclic core .
Advanced: How does structural modification impact pharmacokinetic properties?
- LogP Optimization : Adding hydrophilic groups (e.g., hydroxyl) reduces logP, improving solubility but potentially decreasing membrane permeability .
- Metabolic Stability : Fluorination at specific positions slows hepatic degradation, as seen in related bicyclic compounds .
- Salt Forms : The hydrochloride salt enhances crystallinity and bioavailability compared to free-base forms .
Basic: What are the stability considerations for this compound under storage?
- Hydroscopicity : The hydrochloride salt is hygroscopic; store under inert gas (N2/Ar) at –20°C .
- pH Sensitivity : Aqueous solutions degrade at pH >7; use buffered solvents (pH 4–6) for in vitro assays .
Advanced: What computational tools are used to predict its biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors) .
- QSAR Models : Predict ADMET properties based on substituent effects (e.g., Hammett constants for electron-withdrawing groups) .
Basic: How is the compound utilized in peptide mimetic design?
- Conformational Restriction : The bicyclic core replaces flexible peptide bonds, reducing entropy loss upon target binding .
- Bioisosteric Replacement : The carboxylic acid group mimics C-terminal peptides in enzyme active sites .
Advanced: What strategies mitigate toxicity in preclinical studies?
- Metabolite Identification : LC-MS/MS to detect reactive intermediates; structural modifications (e.g., methyl groups) block metabolic hotspots .
- In Silico Tox Screening : Tools like Derek Nexus predict hepatotoxicity or hERG inhibition early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
